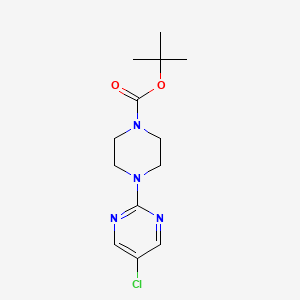

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate

CAS No.: 1323952-12-0

Cat. No.: VC8229859

Molecular Formula: C13H19ClN4O2

Molecular Weight: 298.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1323952-12-0 |

|---|---|

| Molecular Formula | C13H19ClN4O2 |

| Molecular Weight | 298.77 g/mol |

| IUPAC Name | tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 |

| Standard InChI Key | YLJDBQSKVVKNGY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl |

Introduction

Synthesis and Reaction Pathways

Core Synthetic Methodology

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2,5-dichloropyrimidine. Key steps include:

-

Reagent Setup: Reaction in 1-methyl-2-pyrrolidone (NMP) with potassium carbonate () as a base .

-

Thermal Activation: Heating at 80–90°C for 1 hour to facilitate substitution at the pyrimidine’s 5-position .

-

Purification: Filtration followed by aqueous workup to isolate the crude product .

| Reagent | Role | Quantity (mmol) |

|---|---|---|

| 2,5-Dichloropyrimidine | Electrophilic pyrimidine source | 13.00 |

| tert-Butyl piperazine-1-carboxylate | Nucleophile (piperazine core) | 12.40 |

| Base (deprotonates piperazine) | 25.00 |

Data adapted from patent US2019/330194 .

Reaction Optimization Insights

-

Solvent Choice: NMP’s high boiling point (202°C) and polar aprotic nature enhance reaction efficiency .

-

Base Selection: provides sufficient basicity without over-deprotonating intermediates .

-

Yield Considerations: While exact yields are undisclosed, similar protocols for analogous bromo-substituted derivatives achieve yields >60% .

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

-

Pyrimidine Core: A planar, electron-deficient aromatic ring with chlorine at C5 and a piperazine substituent at C2.

-

Boc-Protected Piperazine: A six-membered secondary amine ring, sterically shielded by tert-butyl carbamate.

-

Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity at C5, enabling further functionalization (e.g., cross-coupling).

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 298.77 g/mol | |

| Density | ~1.4 g/cm³ (estimated from analogs) | |

| Boiling Point | 451°C (extrapolated from bromo analog) | |

| Solubility | Soluble in DMSO, DMF; limited in water |

| Hazard Class | Precautionary Measures |

|---|---|

| Inhalation | Use fume hood; avoid dust generation |

| Skin Contact | Wear gloves; wash thoroughly post-exposure |

| Disposal | Incinerate; avoid water discharge |

Guidelines extrapolated from bromo-pyrimidine derivatives .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for:

-

Cross-Coupling Reactions: The C5 chlorine enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or alkyl groups.

-

Amination Reactions: Displacement of chlorine with amines to generate pyrimidine-based kinase inhibitors or antimicrobial agents .

-

Boc Deprotection: Acidic cleavage (e.g., HCl in dioxane) to yield free piperazine derivatives for further functionalization.

| Target Application | Example Derivative | Mechanism |

|---|---|---|

| Kinase Inhibition | Tyrosine kinase inhibitors | ATP-binding site disruption |

| Antimicrobial Agents | Fluoroquinolone analogs | DNA gyrase inhibition |

| CNS Modulators | Serotonin receptor agonists | Ligand-receptor binding |

Comparative Analysis with Structurally Related Compounds

Halogen Variants

| Compound | CAS | MW (g/mol) | Key Application |

|---|---|---|---|

| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 374930-88-8 | 343.22 | Cross-coupling intermediates |

| tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | 119285-07-3 | 264.32 | CNS-targeted ligands |

Functional Group Variants

| Compound | CAS | MW (g/mol) | Reactivity |

|---|---|---|---|

| tert-Butyl 4-(5-hydroxymethylpyrid-2-yl)piperazine-1-carboxylate | 857284-20-9 | 293.37 | Alcohol oxidation, etherification |

| tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | 634468-96-5 | 264.32 | Unsubstituted pyrimidine core |

Data compiled from PubChem and supplier catalogs .

Challenges and Future Directions

Synthesis Limitations

-

Regioselectivity: Competing substitution at pyrimidine’s C2 position may occur under harsh conditions .

-

Cost Efficiency: High-purity NMP and drive production expenses .

Research Opportunities

-

Green Chemistry: Exploring eco-friendly solvents (e.g., ionic liquids) or microwave-assisted synthesis.

-

Biological Profiling: Screening against kinase panels or viral replication assays.

-

Prodrug Design: Utilizing Boc protection for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume